ヒドロニドン

説明

Hydronidone has antifibrotic activity.

科学的研究の応用

肝線維症治療

ヒドロニドン: は、特に肝線維症の治療において、抗線維化剤として有望視されています。これは、特発性肺線維症の治療のためにFDAが承認したピルフェニドンからの新規誘導体です。 研究によると、ヒドロニドンは肝星細胞の活性化を阻害することで肝線維症を軽減できることが示されています。肝星細胞の活性化は、線維症の発症における重要なプロセスです .

慢性B型肝炎の管理

慢性B型肝炎患者では、肝線維症の軽減におけるヒドロニドンの有効性が評価されています。 第2相ランダム化比較試験では、この化合物が肝線維症を改善できることが示されました。これは、線維症の程度を定量化するために使用されるイシャクスコアが減少したことで証明されています .

薬物動態学的薬物相互作用研究

ヒドロニドンは、エンテカビル(B型肝炎の治療に使用される薬物)など、他の薬物との相互作用を理解するための薬物動態学的試験に用いられています。 これらの研究は、ウイルス性線維症の治療のための新しいアプローチを提供する可能性のある併用療法の開発に不可欠です .

肝細胞におけるアポトーシスの誘導

研究により、ヒドロニドンは、小胞体ストレスに関連するミトコンドリアアポトーシス経路を介して、活性化された肝星細胞におけるアポトーシスを誘導することが示されています。 このメカニズムは、線維化細胞の死を促進することで肝線維症を治療するための標的アプローチを提供するため、重要です .

ヒトにおける安全性と忍容性

ヒドロニドンの安全性と忍容性は、健常被験者で評価されています。 研究では、吸収、分布、代謝、排泄など、その薬物動態が調査され、さらなる臨床開発のための安全な投与量レジメンが確立されました .

作用機序

Target of Action

Hydronidone primarily targets hepatic stellate cells (HSCs), which play a crucial role in the development of liver fibrosis . By inhibiting the activation of HSCs, Hydronidone can effectively reduce collagen synthesis and curb the process of liver fibrosis .

Biochemical Pathways

The primary biochemical pathway affected by Hydronidone is the TGFβ-Smad signaling pathway. By promoting the degradation of TGFβRI through the upregulation of Smad7, Hydronidone inhibits this pathway, thereby preventing the activation of HSCs and the subsequent synthesis of collagen .

Pharmacokinetics

Hydronidone exhibits linear pharmacokinetics within the dose range of 30–120 mg after a single oral dose . It is rapidly absorbed, with a median time to maximum plasma concentration (tmax) of 0.33–0.63 hours, and cleared with a terminal elimination half-life (t1/2) of 1.72–3.10 hours . The pharmacokinetic parameters after multiple doses are similar to those after a single dose . Food intake significantly reduces the rate and extent (by about 20%) of Hydronidone absorption .

Result of Action

The primary result of Hydronidone’s action is the attenuation of liver fibrosis. By inhibiting the activation of HSCs and reducing collagen synthesis, Hydronidone can effectively curb the progression of liver fibrosis . In clinical trials, Hydronidone treatment has been shown to result in the reversal of liver fibrosis in a significant proportion of patients .

Action Environment

The efficacy and stability of Hydronidone can be influenced by various environmental factors. For instance, food intake can significantly affect the absorption of Hydronidone, reducing both the rate and extent of absorption

生化学分析

Cellular Effects

Hydronidone has been found to have significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis in activated hepatic stellate cells, a key player in liver fibrosis, through the endoplasmic reticulum stress-associated mitochondrial apoptotic pathway .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Hydronidone has been observed to have temporal effects. It was found to be well tolerated and rapidly absorbed, with no accumulation following multiple doses .

Dosage Effects in Animal Models

In animal models, the effects of Hydronidone were found to vary with different dosages. It attenuated liver damage and collagen accumulation, and reduced the expression of fibrosis-related genes .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors .

Transport and Distribution

It is known that Hydronidone is rapidly absorbed and cleared .

特性

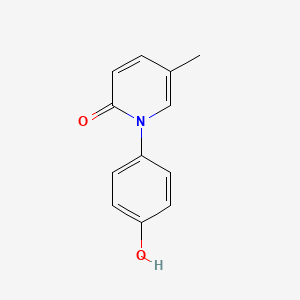

IUPAC Name |

1-(4-hydroxyphenyl)-5-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-2-7-12(15)13(8-9)10-3-5-11(14)6-4-10/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETTXQJYJRFTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459058 | |

| Record name | 1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851518-71-3 | |

| Record name | Hydronidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851518713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydronidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDRONIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXQ128313W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

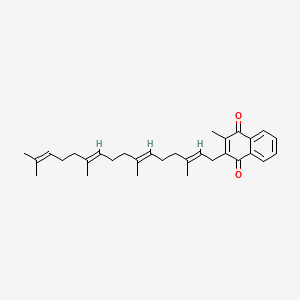

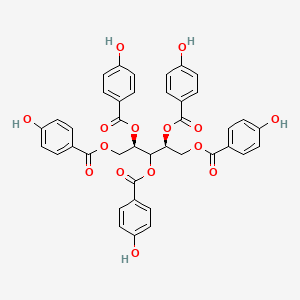

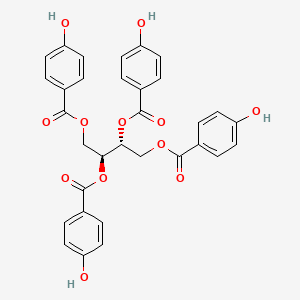

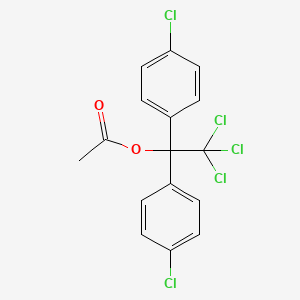

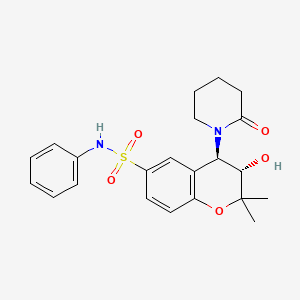

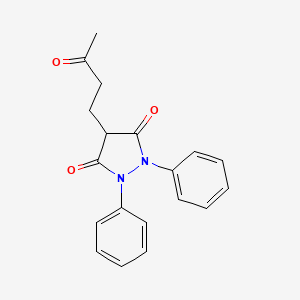

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

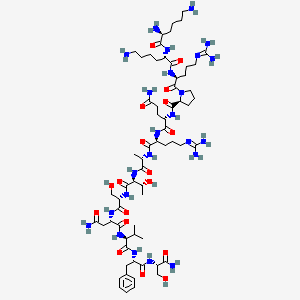

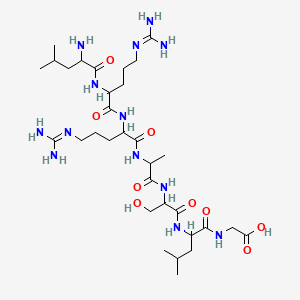

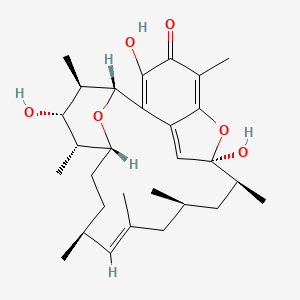

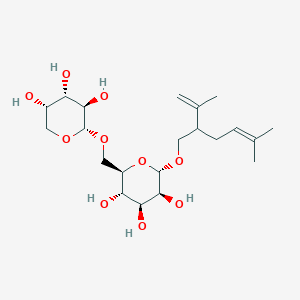

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[(2S)-2-amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[(2R,3S)-2,3-diamino-2-[(2S,3R)-4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B1673379.png)